Inolimomab vs. Basiliximab and Daclizumab: Comparative Overall and Complete Response Rates in SR-aGVHD
A 2021 meta-analysis of 31 studies directly compared the efficacy of four IL-2R antagonists in steroid-refractory acute GVHD (SR-aGVHD). The Overall Response Rate (ORR) for Inolimomab was 0.54 (95% CI: 0.39-0.68), which was significantly lower than that for Basiliximab (0.81; 95% CI: 0.74-0.87) and Daclizumab (0.71; 95% CI: 0.56-0.82). Similarly, the Complete Response Rate (CRR) for Inolimomab was 0.30 (95% CI: 0.16-0.51), compared to 0.55 (95% CI: 0.42-0.68) for Basiliximab and 0.42 (95% CI: 0.29-0.56) for Daclizumab [1].
| Evidence Dimension | Overall Response Rate (ORR) and Complete Response Rate (CRR) |
|---|---|
| Target Compound Data | ORR: 0.54 (95% CI: 0.39-0.68); CRR: 0.30 (95% CI: 0.16-0.51) |
| Comparator Or Baseline | Basiliximab (ORR: 0.81, 95% CI: 0.74-0.87; CRR: 0.55, 95% CI: 0.42-0.68) and Daclizumab (ORR: 0.71, 95% CI: 0.56-0.82; CRR: 0.42, 95% CI: 0.29-0.56) |
| Quantified Difference | Inolimomab ORR is 27% lower than Basiliximab and 17% lower than Daclizumab. Inolimomab CRR is 25% lower than Basiliximab and 12% lower than Daclizumab. |
| Conditions | Meta-analysis of 31 studies evaluating IL-2RA-based therapy for SR-aGVHD following allogeneic HSCT. |
Why This Matters
This data is critical for procurement as it clearly shows Inolimomab's efficacy profile is distinct and not equivalent to other in-class agents, guiding selection based on the desired level of response.
- [1] Shen MZ, Li JX, Zhang XH, et al. Meta-Analysis of Interleukin-2 Receptor Antagonists as the Treatment for Steroid-Refractory Acute Graft-Versus-Host Disease. Front Immunol. 2021;12:749266. doi: 10.3389/fimmu.2021.749266. View Source
